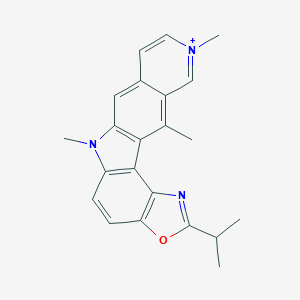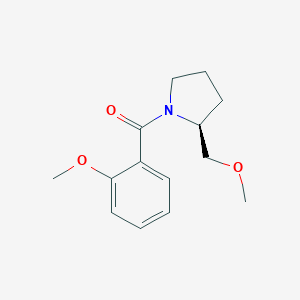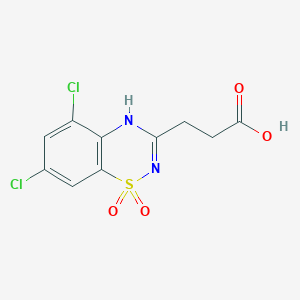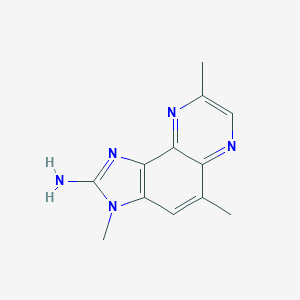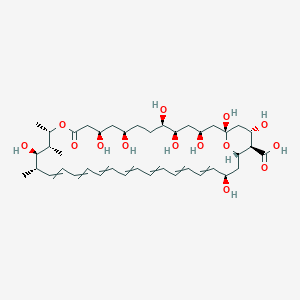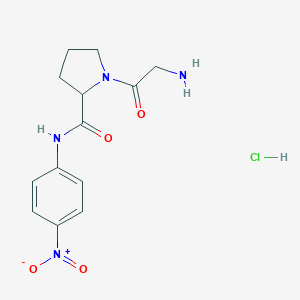![molecular formula C23H23NO B009802 2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole CAS No. 103562-39-6](/img/structure/B9802.png)
2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as DNO or 5H-DOX and belongs to the class of oxazole derivatives.
Wirkmechanismus
The mechanism of action of 2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole is not fully understood. However, studies have suggested that DNO exerts its anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, DNO can induce apoptosis and inhibit the growth of cancer cells.
Biochemische Und Physiologische Effekte
Apart from its anti-tumor activity, 2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole has also shown potential in other biochemical and physiological effects. Studies have shown that DNO can inhibit the production of inflammatory cytokines and reduce the inflammation associated with various diseases. DNO has also been found to exhibit neuroprotective effects by reducing the oxidative stress and inflammation associated with neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole in lab experiments is its potent anti-tumor activity. DNO has shown promising results in inhibiting the growth of various cancer cell lines, making it a potential candidate for cancer therapy. However, one of the limitations of using DNO in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole. One of the significant directions is to further investigate the mechanism of action of DNO. Understanding the molecular mechanism of DNO can help in the development of more potent and selective HDAC inhibitors. Another direction is to explore the potential of DNO in combination therapy with other anti-cancer drugs. Combining DNO with other drugs can enhance its anti-tumor activity and reduce the risk of drug resistance. Furthermore, future research can also focus on improving the solubility of DNO, making it more accessible for in vivo studies.
Conclusion:
2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole is a synthetic compound that has shown promising results in various scientific research applications. The synthesis of DNO involves the condensation of 2-naphthylamine and 3,5-dimethylbenzaldehyde. DNO exhibits potent anti-tumor activity against various cancer cell lines, inhibiting the growth of cancer cells by inducing apoptosis and suppressing the expression of oncogenes. Moreover, DNO has also shown potential in other biochemical and physiological effects, including reducing inflammation and oxidative stress. However, the low solubility of DNO can make it challenging to administer in vivo. Future research can focus on exploring the molecular mechanism of DNO, improving its solubility, and exploring its potential in combination therapy with other anti-cancer drugs.
Synthesemethoden
The synthesis of 2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole involves the condensation of 2-naphthylamine and 3,5-dimethylbenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then further reacted with 4,4-dimethyl-2-cyclohexen-1-one and ammonium acetate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of cancer research. Studies have shown that DNO exhibits potent anti-tumor activity against various cancer cell lines, including breast, colon, and lung cancer. DNO has also been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing the expression of oncogenes.
Eigenschaften
CAS-Nummer |
103562-39-6 |
|---|---|
Produktname |
2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole |
Molekularformel |
C23H23NO |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C23H23NO/c1-15-11-16(2)13-18(12-15)21-19-8-6-5-7-17(19)9-10-20(21)22-24-23(3,4)14-25-22/h5-13H,14H2,1-4H3 |
InChI-Schlüssel |
GCDYLOAUWQTSFQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C2=C(C=CC3=CC=CC=C32)C4=NC(CO4)(C)C)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)C2=C(C=CC3=CC=CC=C32)C4=NC(CO4)(C)C)C |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



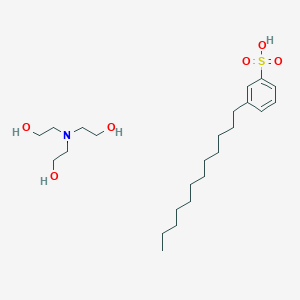
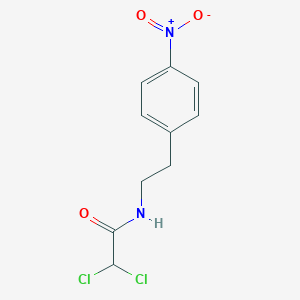
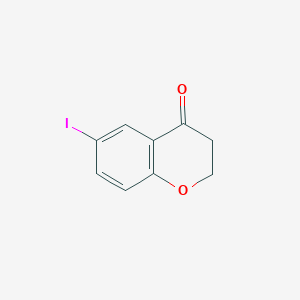
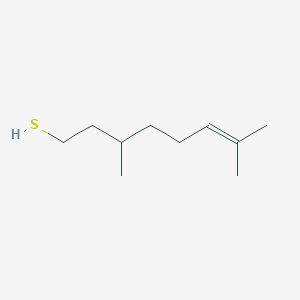
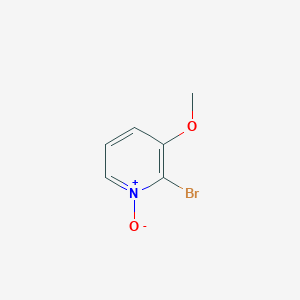
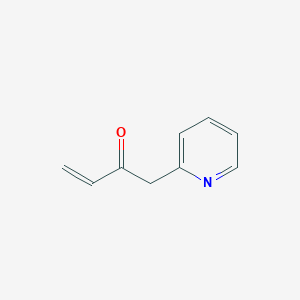

![1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B9740.png)
